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Compound of Interest

Compound Name: Alkyne-SS-COOH

Cat. No.: B12397127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and
experimental protocols related to Alkyne-SS-COOH, a heterobifunctional linker valuable in
bioconjugation and drug delivery systems. The information presented herein is essential for its
application in click chemistry, proteomics, and the development of targeted therapeutics.

Core Compound Details

Identifier Value

3-((2-(pent-4-ynamido)ethyl)disulfanyl)propanoic

IUPAC Name acid
Molecular Formula C10H1sNO3S:2
Molecular Weight 261.4 g/mol
CAS Number 2279938-29-1

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a critical tool for the structural elucidation of Alkyne-SS-COOH. Below
are the predicted chemical shifts for H and 3C NMR spectra, based on the analysis of its
constituent functional groups.
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'H NMR Spectral Data (Predicted)

Solvent: CDCIs, Frequency: 400 MHz

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
~10-12 Broad Singlet 1H H-OOC-
~6.8 Triplet 1H -NH-
~3.5 Quartet 2H -S-S-CH2-CH2-NH-
~2.9 Triplet 2H -S-CH2-CH2-COOH
~2.8 Triplet 2H -S-S-CH2-CH2-NH-
~2.7 Triplet 2H -S-CH2-CH2-COOH
~2.5 Triplet 2H -C=C-CH2-CH2-
~2.2 Triplet 2H -C=C-CH2-CHa2-
~2.0 Triplet 1H -C=C-H

13C NMR Spectral Data (Predicted)

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (d) ppm Assignment
~175 -COOH
~172 -CONH-

~83 -C=C-H

~69 -C=C-H

~40 -S-S-CH2-
~38 -S-CHa-

~35 -CH2-NH-
~34 -CH2-COOH
~30 -C=C-CHe--
~15 -C=C-CH2-CH2-

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of Alkyne-SS-COOH and provides structural
information through fragmentation analysis.

Electrospray lonization Mass Spectrometry (ESI-MS)

Data
m/z (Observed) lon Species
262.05 [M+H]*+
284.03 [M+NaJ*
260.04 [M-H]-

Key Fragmentation Patterns (Tandem MS)

The fragmentation of Alkyne-SS-COOH in tandem mass spectrometry is expected to occur at
the amide bond, the disulfide bond, and the carboxylic acid group.
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Fragment m/z Proposed Fragment Structure/Loss

217 [M+H - COOHJ*

175 [M+H - CsHsO]* (Loss of pentynamide moiety)
134 [CsHsNO2S]*

122 [CaH6S2]*

87 [CsHsO]*

45 [COOH]*

Experimental Protocols
Synthesis of Alkyne-SS-COOH

A plausible synthetic route for Alkyne-SS-COOH involves the coupling of 4-pentynoic acid with
cystamine, followed by reaction with 3-bromopropionic acid.

Materials:

4-Pentynoic acid

e Cystamine dihydrochloride

¢ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)

e 3-Bromopropionic acid

o Triethylamine (TEA)

e Dimethylformamide (DMF)

e Dichloromethane (DCM)

o Ethyl acetate (EtOAC)
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Hexane

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Activation of 4-Pentynoic Acid: Dissolve 4-pentynoic acid (1.0 eq), EDC (1.2 eq), and NHS
(1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 2 hours.

Amide Coupling: In a separate flask, dissolve cystamine dihydrochloride (0.5 eq) in DMF and
add TEA (2.5 eq). Add the activated 4-pentynoic acid solution dropwise to the cystamine
solution. Stir the reaction mixture at room temperature overnight.

Work-up and Purification: Dilute the reaction mixture with EtOAc and wash with saturated
sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure. Purify the resulting mono-amido disulfide
intermediate by column chromatography on silica gel (EtOAc/hexane gradient).

Thiolation and Disulfide Exchange: Dissolve the purified intermediate (1.0 eq) and 3-
bromopropionic acid (1.1 eq) in a mixture of DMF and water. Add TEA (2.2 eq) and stir at
room temperature for 24 hours.

Final Work-up and Purification: Acidify the reaction mixture with 1M HCI and extract with
EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate. Purify the crude product by preparative HPLC to yield Alkyne-SS-COOH.

NMR Sample Preparation

Weigh approximately 5-10 mg of purified Alkyne-SS-COOH.
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs).

Transfer the solution to a 5 mm NMR tube.
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e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry Sample Preparation

e Prepare a 1 mg/mL stock solution of Alkyne-SS-COOH in methanol.

 Dilute the stock solution to a final concentration of 10 pg/mL with 50:50 acetonitrile:water
containing 0.1% formic acid for positive ion mode ESI, or 0.1% ammonium hydroxide for
negative ion mode.

 Infuse the sample into the mass spectrometer using a syringe pump at a flow rate of 5-10
pL/min.

e Acquire full scan and product ion scan data.

Visualized Workflows and Relationships
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Synthesis Workflow for Alkyne-SS-COOH
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Caption: A flowchart illustrating the key stages in the synthesis of Alkyne-SS-COOH.
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Predicted Mass Spectrometry Fragmentation of Alkyne-SS-COOH
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m/z = 262.05
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Click to download full resolution via product page

Caption: A diagram showing the major predicted fragmentation pathways for Alkyne-SS-
COOH.

¢ To cite this document: BenchChem. [Spectral and Methodological Analysis of Alkyne-SS-
COOH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397127#spectral-data-for-alkyne-ss-cooh-nmr-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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